Ethyl 5-Thioxopyrrolidine-2-carboxylate
Description
Ethyl 5-thioxopyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 5-position and an ethyl ester moiety at the 2-position. Its reactivity is influenced by the electron-withdrawing thioxo group, which enhances nucleophilic substitution and cyclization reactions. Structural studies using X-ray crystallography (e.g., SHELX software ) have been critical in elucidating its conformation and intermolecular interactions .
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 5-sulfanylidenepyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)5-3-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11) |
InChI Key |
MKXRCPKGURCHRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC(=S)N1 |
Canonical SMILES |
CCOC(=O)C1CCC(=S)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Conformational Differences
Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55 )
- Key Differences: Substituents: The benzoyl group at the 5-position introduces aromaticity and steric bulk, contrasting with the thioxo group in Ethyl 5-thioxopyrrolidine-2-carboxylate. Reactivity: Compound 55 undergoes cyclization with ethyl isothiocyanate to form pyrimidine-fused derivatives (e.g., compound 56), whereas the thioxo group in this compound facilitates nucleophilic attacks at the sulfur atom . Puckering: The pyrrolidine ring in this compound exhibits non-planarity (quantified via Cremer-Pople puckering coordinates ), while fused pyrimidine derivatives like compound 56 adopt flattened boat conformations due to ring strain .
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
- Key Differences: Ring System: This compound features a decahydro-1,6-naphthyridine scaffold (fused bicyclic system), contrasting with the monocyclic pyrrolidine core of this compound. Hydrogen Bonding: The sulfanylidene group participates in bifurcated C–H···S interactions, whereas the thioxo group in this compound forms weaker C–H···O bonds .
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Key Differences :
- Fused Rings: The thiazolo[3,2-a]pyrimidine system creates a rigid planar structure with an 80.94° dihedral angle between fused rings, unlike the puckered pyrrolidine ring in this compound.
- Functional Groups: The trimethoxybenzylidene substituent enhances π-π stacking, while the ethyl ester in this compound prioritizes hydrogen-bond-driven crystal packing .
Hydrogen Bonding and Crystal Packing
- This compound : Forms C–H···O bonds between the ester carbonyl and adjacent methylene groups, leading to zigzag chains .
- Compound 56 : Exhibits bifurcated C–H···N and C–H···S bonds, stabilizing a layered crystal structure.
- Thiazolo[3,2-a]Pyrimidine : Utilizes C–H···O bonds to create helical chains along the crystallographic c-axis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
